

Comparison Guide: Experimental vs. Computationally Predicted Properties of Imatinib

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Compound of Interest

Compound Name: 1-Chloro-3-ethoxypropane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimentally determined and computationally predicted physicochemical and biological properties of Imatinib. Imatinib, a pioneering tyrosine kinase inhibitor, has transformed the treatment of specific cancers, most notably Chronic Myeloid Leukemia (CML).[1] Understanding the correlation between experimental data and computational predictions is crucial for modern drug discovery and development.[2][3] This guide presents quantitative data in structured tables, details the experimental protocols for key assays, and provides visualizations of relevant pathways and workflows.

Data Presentation: A Comparative Analysis

The following tables summarize key properties of Imatinib, presenting both experimentally measured and computationally predicted values. These properties are critical for determining a drug's efficacy and pharmacokinetic profile.

Table 1: Lipophilicity (LogP) of Imatinib

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [4]

Parameter	Experimental Value	Computational Prediction	Method
LogP	3.73[1]	1.1 to 2.0 (pH dependent)[5]	Experimental: Shake-flask method[4][6]. Computational: Various in silico models.[6]

Table 2: Aqueous Solubility of Imatinib Mesylate

Aqueous solubility is a crucial property that influences a drug's bioavailability and formulation. [7] Imatinib's solubility is notably pH-dependent.[8]

Parameter	Experimental Value	Computational Prediction	Method
Solubility in aqueous buffer (pH < 5.5)	Soluble[8][9][10]	-	Experimental: Shake-flask method.[7][11]
Solubility in aqueous buffer (neutral/alkaline pH)	Very slightly soluble to insoluble[8][9][10]	Models can predict increased solubility with structural modifications like the addition of an N-methyl piperazine group.[12]	Experimental: Shake-flask method.[7][11] Computational: Graph neural networks, Bayesian inference. [12]
Solubility in PBS (pH 7.2)	~2 mg/mL[13]	-	Experimental: Direct dissolution in buffer. [13]

Table 3: Binding Affinity of Imatinib to Bcr-Abl Kinase

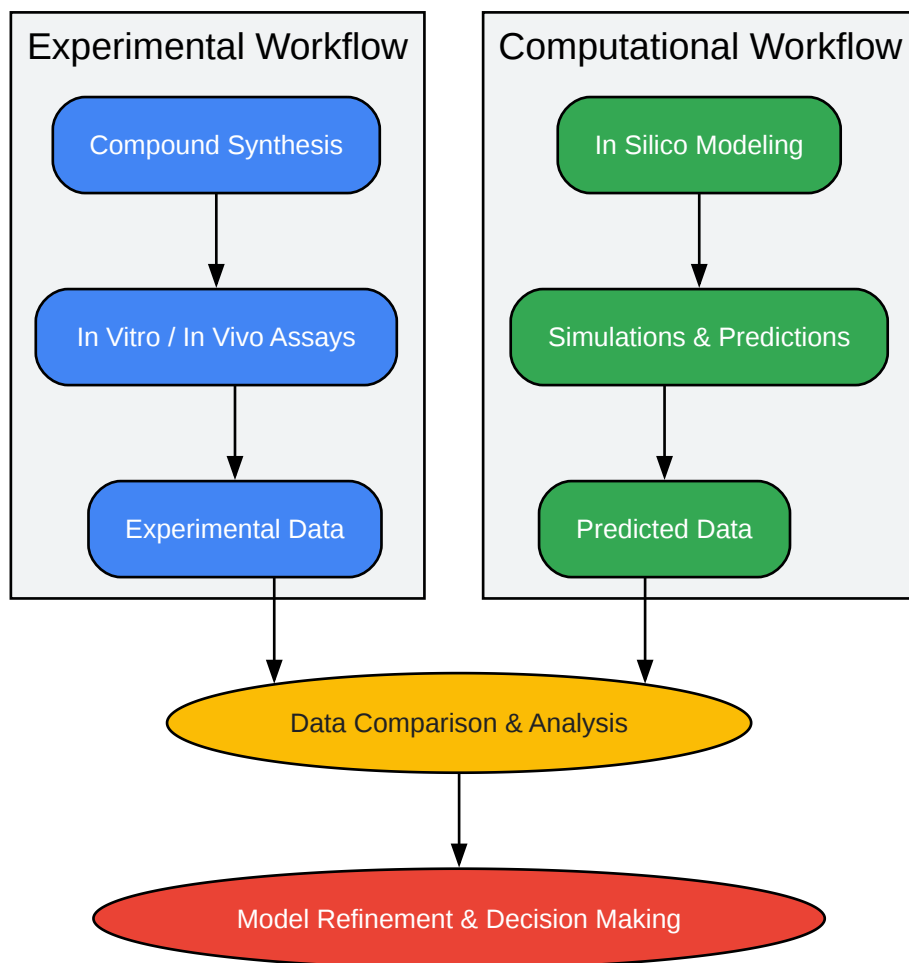
The therapeutic effect of Imatinib stems from its high binding affinity to the Bcr-Abl tyrosine kinase, the oncogenic driver in CML.[14] This binding inhibits the kinase's activity, thereby blocking cancer cell proliferation.[15][16]

Parameter	Experimental Value	Computational Prediction	Method
IC50 (Wild-type Bcr-Abl)	~25-45 nM[14]	Binding energy of -10.34 kcal/mol has been calculated.	Experimental: FRET-based kinase binding assays.[17] Computational: Molecular dynamics simulations and linear interaction energy (LIE) methods.[18]
Dissociation Constant (Kd)	~10 nM[19]	-	Experimental: Isothermal Titration Calorimetry (ITC).[19]

Visualizing Complex Processes

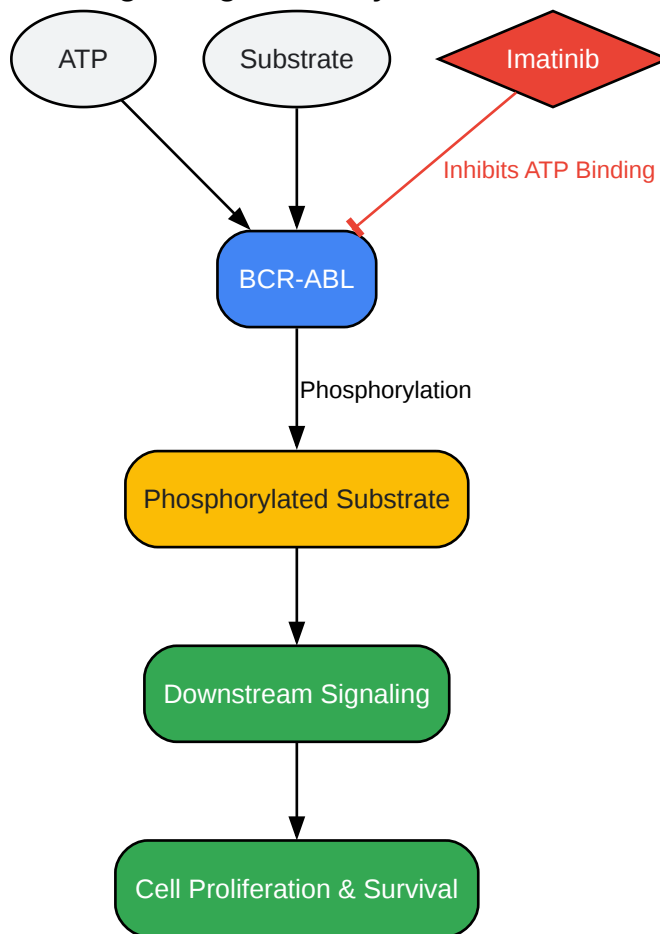
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams were created using Graphviz (DOT language) to provide clear visual representations.

Workflow for Comparing Experimental and Computational Data

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Caption: A generalized workflow for drug discovery.

BCR-ABL Signaling Pathway and Imatinib Inhibition



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Caption: Bcr-Abl signaling and Imatinib's inhibition point.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to generating high-quality data. Below are methodologies for the key experiments cited in this guide.

1. Determination of LogP: The Shake-Flask Method

This is a classic method for determining the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.^{[4][6]}

- Materials:

- Test compound (Imatinib)
- n-Octanol (HPLC grade)
- Water (HPLC grade)
- Glassware (flasks)
- Shaker
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
- Procedure:
 - Pre-saturate the n-octanol and water by mixing them together and allowing the phases to separate.
 - Prepare a solution of the test compound in one of the phases (e.g., n-octanol).
 - Add a known volume of the other phase (water) to the solution.
 - Agitate the mixture in a shaker for a sufficient time to allow for equilibrium to be reached (typically several hours).[\[20\]](#)
 - Allow the two phases to separate completely.
 - Carefully sample each phase.
 - Determine the concentration of the compound in each phase using a suitable analytical method.
 - Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
 - The LogP is the base-10 logarithm of P.[\[4\]](#)

2. Determination of Aqueous Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous buffer at a specific temperature.^{[7][11]}

- Materials:
 - Test compound (Imatinib Mesylate)
 - Aqueous buffer of desired pH (e.g., PBS pH 7.4)
 - Vials or flasks
 - Thermostatically controlled shaker or incubator
 - Filtration or centrifugation equipment
 - Analytical instrument for quantification (e.g., UV-Vis, LC-MS)
- Procedure:
 - Add an excess amount of the solid compound to a known volume of the aqueous buffer in a vial.
 - Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C or 37°C).
 - Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.^[21]
 - After incubation, separate the undissolved solid from the solution by filtration or centrifugation.^[7]
 - Dilute the resulting saturated solution as necessary.
 - Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method.^[22]

3. Bcr-Abl Kinase Binding Assay: FRET-Based LanthaScreen™

This is a common high-throughput screening method to determine the binding affinity of a compound to a kinase.^[14]

- Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a test compound. This displacement results in a decrease in the Fluorescence Resonance Energy Transfer (FRET) signal.^{[14][17]}
- Materials:
 - Bcr-Abl kinase
 - Europium-labeled anti-tag antibody
 - Fluorescently labeled kinase tracer
 - Test compound (Imatinib)
 - Assay buffer
 - Microplates (e.g., 384-well)
 - Plate reader capable of time-resolved FRET measurements
- Procedure:
 - Prepare serial dilutions of the test compound (Imatinib).
 - In a microplate, combine the Bcr-Abl kinase, the Eu-labeled antibody, and the fluorescent tracer.
 - Add the serially diluted test compound to the wells. Include controls with no inhibitor.
 - Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
 - Measure the FRET signal on a compatible plate reader by exciting the Europium donor and measuring emission from both the donor and the acceptor tracer.

- Data Analysis: The emission ratios are plotted against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to displace 50% of the tracer.[14]

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